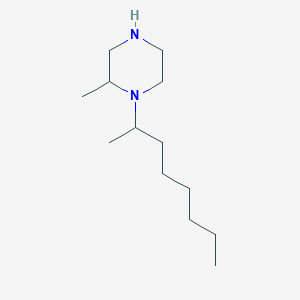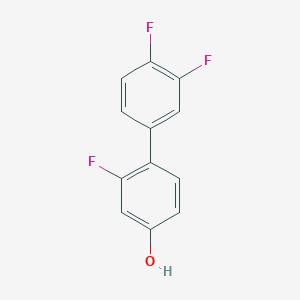![molecular formula C13H17N3 B6330526 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-14-1](/img/structure/B6330526.png)
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a synthetic organic compound that has garnered interest due to its potential therapeutic effects in various fields, including cancer and diabetes treatment . This compound is characterized by the presence of a benzonitrile group attached to a methylpiperazine moiety, which contributes to its unique chemical properties.
準備方法
The synthesis of 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-methylpiperazine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to achieve the desired product .
化学反応の分析
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
These reactions typically result in the formation of derivatives with modified chemical properties, which can be useful for further research and development .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in biochemical studies to understand its interactions with biological molecules and pathways.
Medicine: Research has shown its potential in the treatment of cancer and diabetes, making it a candidate for drug development.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include tyrosine kinases and other signaling proteins .
類似化合物との比較
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure but different functional groups, leading to variations in biological activity and therapeutic potential.
特性
IUPAC Name |
3-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-5-6-16(11)10-13-4-2-3-12(7-13)8-14/h2-4,7,11,15H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQYMLBACSKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B6330454.png)




![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)


![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)
![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)

![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)
